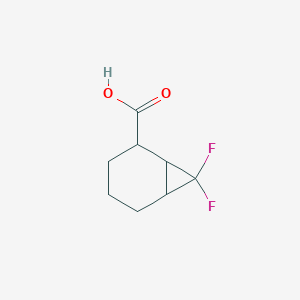
7,7-Difluoronorcaran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7,7-Difluoronorcaran-2-carboxylic acid” likely refers to a carboxylic acid derivative of the norcarane (bicyclo[4.1.0]heptane) structure, with two fluorine atoms attached to the 7th carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the carboxylic acid group onto the norcarane structure, possibly through a series of reactions involving functional group interconversions . The introduction of the fluorine atoms could potentially be achieved through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered norcarane ring, with a carboxylic acid functional group on the 2nd carbon and two fluorine atoms on the 7th carbon .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this functional group, such as esterification and amide formation . The presence of the fluorine atoms may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Analytical Method Development
- Matrix Effect-Free Analytical Methods : Powley et al. (2005) developed analytical methods for determining PFCAs in environmental matrices, such as soil, sediment, and sludge, addressing challenges like matrix suppression and achieving recovery values in the 70-120% range with limits of quantitation of 1 ppb (Powley, George, Ryan, & Buck, 2005).
Environmental Degradation and Phototoxicity
- Photoinduced C-F Bond Cleavage : Fasani et al. (1999) studied the phototoxicity and degradation pathways of fluorinated 7-amino-4-quinolone-3-carboxylic acids, revealing heterolytic defluorination as a key degradation path (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).
Electrochemical Mineralization
- Electrochemical Mineralization of PFCAs : Niu et al. (2012) described the use of Ce-doped modified porous nanocrystalline PbO2 film electrode for the electrochemical mineralization of PFCAs, demonstrating an effective degradation pathway for PFCAs in contaminated water (Niu, Lin, Xu, Wu, & Li, 2012).
Bioaccumulation Potential
- Bioaccumulation Evaluation : Conder et al. (2008) provided a critical review of PFCAs' bioaccumulation potential, comparing it with regulatory criteria and persistent lipophilic compounds, concluding that PFCAs with seven or fewer carbon atoms are not considered bioaccumulative (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)5-3-1-2-4(6(5)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGBIYJKZHLBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C1)C2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol](/img/structure/B2913873.png)



![3-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]propanamide](/img/structure/B2913879.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913880.png)
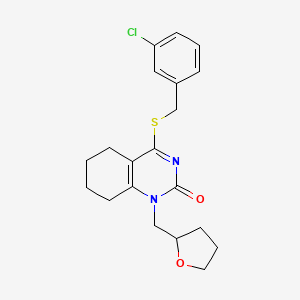

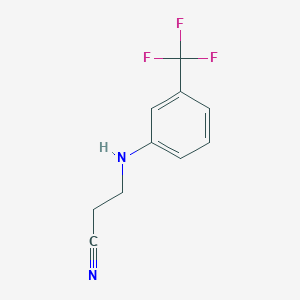
![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)
![2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2913890.png)
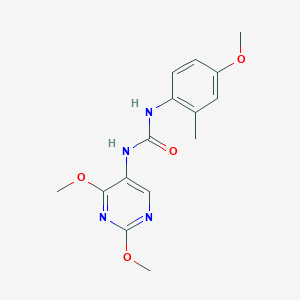
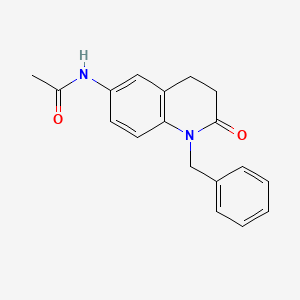
![2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2913895.png)